(+)-sec-Butyl acetate
Overview
Description
(+)-sec-Butyl acetate is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Catalytic Processes
- sec-Butyl acetate is synthesized from acetic acid and sec-butyl alcohol using p-toluene sulfonic acid as a catalyst. Optimal conditions include a molar ratio of sec-butyl alcohol to acetic acid of 1.6:1, a catalyst dosage of 1.98 g, and a reaction time of 120 minutes, achieving an esterification rate of 88% (Deng Xiu-qi, 2014).
- sec-Butyl acetate is also synthesized by the esterification of 1-butene and acetic acid catalyzed by strong acid cation exchange resin. Under specific conditions, the conversion ratio of acetic acid is 92.4%–95%, with selectivity to sec-butyl acetate at 92% (Jiang Peng-fei, 2009).
2. Industrial Applications and Process Optimization
- sec-Butyl acetate is used in the hydrolysis process to produce sec-butyl alcohol, a key intermediate in synthesizing products like methyl ethyl ketone and herbicides. An exergy, economic, and environmental assessment was conducted to optimize this process, considering factors like energy consumption and equipment investment (Xu Huajie et al., 2021).
- The use of sec-butyl acetate as a solvent in the processing of emulsifiable concentrates (EC) was evaluated, revealing excellent solubility for many pesticides and good compatibility with various emulsifiers (Z. Pen, 2015).
Properties
IUPAC Name |
[(2S)-butan-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVNWZUADLDEH-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426208 | |
Record name | UNII-RIU8FSO8HV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66610-38-6 | |
Record name | sec-Butyl acetate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066610386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-RIU8FSO8HV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEC-BUTYL ACETATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIU8FSO8HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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